N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a 5-nitrothiophene carboxamide scaffold. The compound incorporates a morpholinoethyl group at the secondary amine position, enhancing solubility and modulating electronic properties. Its synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with substituted benzothiazole amines using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . Structural confirmation relies on NMR, LCMS, and IR spectroscopy, with the hydrochloride salt improving bioavailability .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2.ClH/c1-13-3-2-4-14-17(13)20-19(29-14)22(8-7-21-9-11-27-12-10-21)18(24)15-5-6-16(28-15)23(25)26;/h2-6H,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZPLUFJZUVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride, commonly referred to as a 5-nitrothiophene derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a nitro group on the thiophene ring and a benzo[d]thiazole moiety, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 392.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₄O₃S |
| Molecular Weight | 392.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with bacterial targets, particularly Mycobacterium tuberculosis . Research indicates that 5-nitrothiophenes, including this compound, exert their effects through the release of nitric oxide (NO) upon reduction by specific nitroreductases. This mechanism is similar to that of other nitro-containing antibiotics like PA-824.
Key Findings
- Antimicrobial Activity : The compound has shown significant activity against non-replicating and persistent forms of M. tuberculosis , making it a candidate for tuberculosis treatment .
- Resistance Mechanisms : Mutants resistant to this compound were found to be cross-resistant to nitroimidazoles, indicating a shared pathway for resistance .
- Metabolic Stability : The compound exhibited high intrinsic clearance rates in both mouse and human liver microsomes, suggesting challenges for its development due to rapid metabolism .
Study 1: Efficacy Against Mycobacterium tuberculosis
A study published in Nature demonstrated that the compound was effective against M. tuberculosis strains that were starved of nutrients, indicating its potential use in treating latent infections .
Results Summary
- MIC (Minimum Inhibitory Concentration) : The MIC was determined to be greater than 100 µg/ml for resistant mutants.
- Resistance Frequency : High frequency of resistant mutants was observed, emphasizing the need for combination therapies.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications to the nitro group significantly affected biological activity. Compounds lacking the nitro group or with altered positions showed reduced efficacy .
Table 2: Structure-Activity Relationship Data
| Compound | Nitro Position | Activity (MIC µg/ml) |
|---|---|---|
| Compound A | C-5 | 20 |
| Compound B | C-3 | >100 |
| Compound C | No Nitro | Inactive |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s morpholinoethyl group distinguishes it from analogs like VU0500469, which has a dimethylaminoethyl substituent.
- Nitrothiophene analogs in lack benzothiazole cores but share the 5-nitrothiophene carboxamide motif. Substitutions on the thiazole/benzothiazole ring (e.g., trifluoromethyl, difluorophenyl) influence steric bulk and electronic effects .
Spectroscopic and Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like those in .
- Lower purity (42%) in the trifluoromethyl-substituted analog () suggests synthetic challenges with electron-withdrawing groups, whereas the difluorophenyl analog achieves >99% purity .
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into three primary intermediates:
- 4-Methylbenzo[d]thiazol-2-amine (benzothiazole core)
- 2-Morpholinoethylamine (morpholine-containing side chain)
- 5-Nitrothiophene-2-carboxylic Acid (nitrothiophene carboxamide precursor).
Synthesis of 4-Methylbenzo[d]thiazol-2-amine
The benzothiazole scaffold is typically synthesized via cyclization of 2-amino-thiophenol derivatives. A high-yielding method involves bromination of 4-methyl-2,1,3-benzothiadiazole (CAS 1457-92-7) using N-bromosuccinimide (NBS) under radical-initiated conditions.
Procedure :
- A mixture of 4-methyl-2,1,3-benzothiadiazole (6.0 g, 40 mmol) and NBS (7.12 g, 40 mmol) in carbon tetrachloride (80 mL) is refluxed under UV irradiation for 8 hours.
- Post-reaction workup yields 4-bromomethyl-2,1,3-benzothiadiazole (96% yield), which is subsequently aminated via nucleophilic substitution with aqueous ammonia or a protected amine source.
Key Data :
| Intermediate | Yield | Conditions |
|---|---|---|
| 4-Bromomethyl derivative | 96% | NBS, CCl₄, reflux, 8h |
| 4-Methylbenzo[d]thiazole | 92% | SOCl₂, HCl, pyridine |
Synthesis of 2-Morpholinoethylamine
Reductive Amination of Morpholine
The morpholinoethylamine side chain is synthesized via reductive amination of morpholine with 2-chloroethylamine hydrochloride , followed by deprotection.
Procedure :
- Morpholine (8.7 g, 100 mmol) and 2-chloroethylamine hydrochloride (11.5 g, 100 mmol) are stirred in ethanol with triethylamine (20.2 g, 200 mmol) at 60°C for 12 hours.
- The crude product is purified via distillation to yield 2-morpholinoethylamine (75–80% yield).
Optimization Note :
- Use of 4-methylmorpholine hydrochloride (CAS 3651-67-0) as a base improves reaction efficiency by minimizing side reactions.
Preparation of 5-Nitrothiophene-2-Carboxylic Acid
Oxidation of 5-Nitrothiophene-2-Carboxaldehyde
The nitrothiophene moiety is synthesized via nitration followed by oxidation.
Procedure :
- 5-Nitrothiophene-2-carboxaldehyde (CAS 4521-33-9) is hydrolyzed in a mixture of methanol and water (6:1) with hydrochloric acid at 65°C for 8 hours, yielding 5-nitrothiophene-2-carboxylic acid (80% yield).
- The carboxylic acid is converted to its acyl chloride using thionyl chloride prior to amide coupling.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Hydrolysis to carboxylic acid | 80% | HCl, MeOH/H₂O, 65°C, 8h |
Final Coupling and Amide Formation
Stepwise Amide Bond Formation
The target compound is assembled via sequential amide couplings:
Procedure :
- Activation of 5-Nitrothiophene-2-Carboxylic Acid :
- The acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes.
- Coupling with 2-Morpholinoethylamine :
- Final Coupling with 4-Methylbenzo[d]thiazol-2-amine :
Key Data :
| Intermediate | Yield | Conditions |
|---|---|---|
| N-(2-Morpholinoethyl) carboxamide | 75% | HATU, DIPEA, DMF, RT |
| Final coupled product | 65% | CuI, L-proline, DMSO, 90°C |
Hydrochloride Salt Formation and Purification
Acidic Workup for Salt Precipitation
The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate.
Procedure :
- The coupled product (5.0 g) is dissolved in ethyl acetate (50 mL), and HCl gas is bubbled through the solution at 0°C until precipitation is complete.
- The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt (85–90% purity).
Analytical Characterization and Validation
Spectroscopic Data
Purity Optimization
Industrial-Scale Considerations and Challenges
Cost-Effective Bromination Alternatives
Morpholinoethylamine Stability
- The morpholinoethylamine intermediate is hygroscopic; storage under argon at −20°C is recommended.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core followed by coupling with morpholinoethyl and nitrothiophene-carboxamide groups. Key steps include:
- Thiazole ring formation : Cyclization of substituted thioureas with α-haloketones under basic conditions (e.g., KOH/ethanol) .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the benzo[d]thiazole-amine with the nitrothiophene-carboxylic acid derivative .
- Hydrochloride salt formation : Treatment with HCl in anhydrous solvents to improve crystallinity and stability . Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) is critical for yield (>60%) and purity (>95%).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks, particularly the morpholinoethyl group’s singlet (~3.5–4.0 ppm) and nitrothiophene aromatic signals .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
